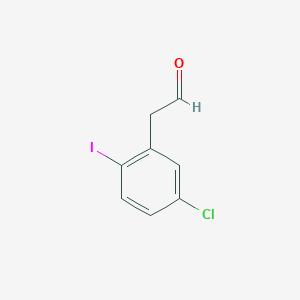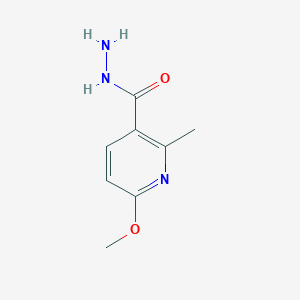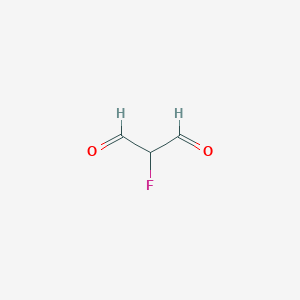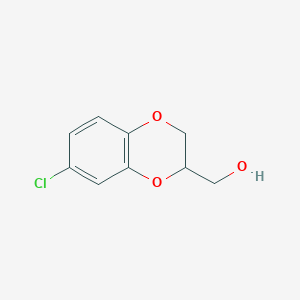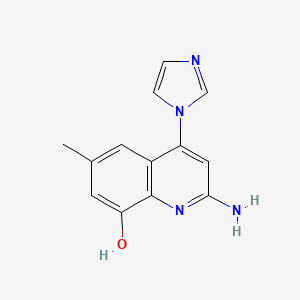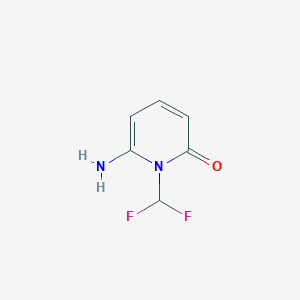![molecular formula C22H16O5 B13125626 1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione CAS No. 63776-13-6](/img/structure/B13125626.png)
1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione is a chemical compound that belongs to the anthracene family. Anthracene derivatives are known for their applications in various fields such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . This compound, in particular, has unique properties due to its specific substituents, making it valuable for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione can be synthesized through several methods:
Gas Phase Fixed-Bed Oxidation: This method involves heating purified anthracene in a vaporization chamber and mixing it with air.
Liquid Phase Oxidation: In this method, purified anthracene is dissolved in trichlorobenzene and nitric acid is added dropwise while maintaining the reaction temperature between 105-110°C.
Industrial Production Methods
Industrial production of this compound typically follows the gas phase fixed-bed oxidation method due to its efficiency and scalability. The process involves continuous feeding of anthracene and air into the reactor, with the product being collected after condensation and purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form quinones, which are important intermediates in dye synthesis.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and vanadium pentoxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Applications De Recherche Scientifique
1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione involves its ability to undergo redox reactions. The compound can alternate between its quinone and hydroquinone forms, allowing it to participate in electron transfer processes. This redox cycling is crucial for its applications in photodynamic therapy and as a photosensitizer . The molecular targets and pathways involved include DNA intercalation and generation of reactive oxygen species, which can induce cell damage and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mitoxantrone: A synthetic anthracenedione used in cancer therapy, known for its ability to intercalate DNA and inhibit topoisomerase II.
9,10-Diphenylanthracene: Used in triplet-triplet annihilation upconversion systems, similar in its photophysical properties but different in its substituent pattern.
Uniqueness
This compound stands out due to its specific hydroxyl and methoxy substituents, which enhance its redox activity and photophysical properties. These unique features make it particularly valuable for applications in photodynamic therapy and as a photosensitizer .
Propriétés
Numéro CAS |
63776-13-6 |
|---|---|
Formule moléculaire |
C22H16O5 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
1,4-dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione |
InChI |
InChI=1S/C22H16O5/c1-27-17-9-5-2-6-12(17)10-13-11-16(23)18-19(20(13)24)22(26)15-8-4-3-7-14(15)21(18)25/h2-9,11,23-24H,10H2,1H3 |
Clé InChI |
FIYJKWNXTVLBNG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CC2=CC(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




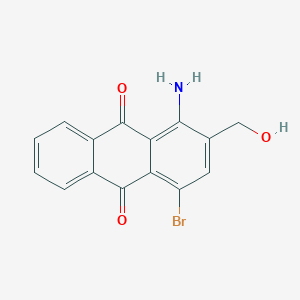
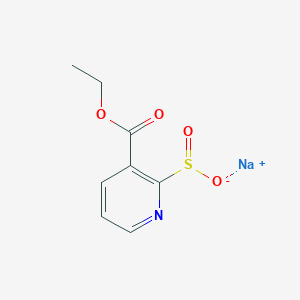
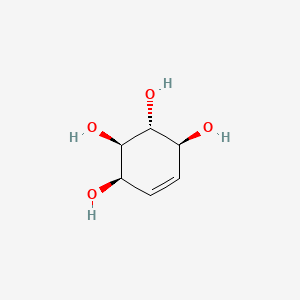
![4,7,13,16,20,23-Hexaoxa-1,10-diaza-19(1,2)24(1,2)-dibenzabicyclo[8.8.6]tetracosaphane](/img/structure/B13125574.png)
